molecular formula C23H33NO4 B13134832 17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Cat. No.: B13134832
M. Wt: 387.5 g/mol
InChI Key: GNKXABKRBMMWMS-UHFFFAOYSA-N
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Description

The compound 17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic molecule with a unique structure. . These compounds are known for their regulatory functions in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves multiple steps. One common method starts with 17α-hydroxyprogesterone . The process includes:

    Enolization: of the 3-keto group using ethanol and triethyl orthoformate.

    Etherification: of the enolized product.

    Halogenation: at the 6-position using carbon tetrabromide.

    Reduction: of the 3-keto group.

    Acetylation: of the 17-hydroxy group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Carbon tetrabromide, thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves its interaction with specific molecular targets, such as corticosteroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways, leading to its regulatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one apart is its specific structural modifications, such as the nitro group and the acetylation at the 17-position. These modifications confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H33NO4

Molecular Weight

387.5 g/mol

IUPAC Name

17-acetyl-17-ethyl-10,13-dimethyl-6-nitro-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H33NO4/c1-5-23(14(2)25)11-8-18-16-13-20(24(27)28)19-12-15(26)6-9-21(19,3)17(16)7-10-22(18,23)4/h12,16-18,20H,5-11,13H2,1-4H3

InChI Key

GNKXABKRBMMWMS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)[N+](=O)[O-])C)C(=O)C

Origin of Product

United States

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